molecular formula C7H9N B8051633 1-Methyl-2-vinyl-1H-pyrrole CAS No. 2540-06-9

1-Methyl-2-vinyl-1H-pyrrole

Cat. No.: B8051633
CAS No.: 2540-06-9
M. Wt: 107.15 g/mol
InChI Key: GHGVPCNHGZIJRN-UHFFFAOYSA-N
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Description

1-Methyl-2-vinyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a vinyl group at the second carbon atom

Scientific Research Applications

1-Methyl-2-vinyl-1H-pyrrole has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinyl-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetylene in the presence of a suitable catalyst. Another method includes the use of vinyl halides and 1-methylpyrrole under palladium-catalyzed coupling conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-vinyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-Methyl-2-vinyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The vinyl group allows for polymerization reactions, while the pyrrole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions are crucial in its applications in materials science and medicinal chemistry .

Comparison with Similar Compounds

    1-Methylpyrrole: Lacks the vinyl group, making it less reactive in polymerization reactions.

    2-Vinylpyrrole: Similar structure but without the methyl group at the nitrogen atom.

    1-Vinyl-2-methylpyrrole: Similar but with different substitution patterns.

Uniqueness: 1-Methyl-2-vinyl-1H-pyrrole is unique due to the presence of both a methyl group at the nitrogen atom and a vinyl group at the second carbon atom. This dual substitution enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-ethenyl-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGVPCNHGZIJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492655
Record name 2-Ethenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-06-9
Record name 2-Ethenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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